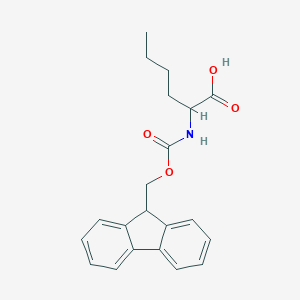

Fmoc-DL-Nle-OH

Descripción general

Descripción

Fmoc-DL-Norleucine: is a derivative of norleucine, an amino acid analogue. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis method. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amino group during the synthesis process .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Fmoc-DL-Norleucine typically involves the protection of the amino group of norleucine with the Fmoc group. This can be achieved by reacting norleucine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is usually carried out in an organic solvent like dioxane .

Industrial Production Methods: In industrial settings, the synthesis of Fmoc-DL-Norleucine follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

Peptide Coupling Reactions

Fmoc-DL-Nle-OH participates in SPPS via carbodiimide- or uronium-based activation:

Typical Conditions :

- Activating Agents : HBTU, HATU, or DIC/HOBt.

- Base : DIEA or NMM.

- Solvent : DMF or NMP.

Example :

In glycine-rich sequences, this compound may undergo over-acylation when coupled to sterically hindered resins (e.g., Dbz linkers), leading to branched byproducts .

Epimerization Risk :

| Coupling Agent | Epimerization Rate | Notes | Source |

|---|---|---|---|

| HATU/DIEA | Low (<1%) | Preferred for stability | |

| DCC/HOBt | Moderate (2–5%) | Higher in Gly-rich seq. |

Fmoc Deprotection

The Fmoc group is removed under basic conditions to expose the α-amino group for subsequent coupling:

Standard Protocol :

- Reagent : 20% piperidine in DMF (2 × 5 min).

- Alternative : 25% dipropylamine (DPA) reduces aspartimide formation compared to piperidine .

Comparative Efficiency :

| Deprotection Reagent | Cleavage Time | Byproduct Formation | Source |

|---|---|---|---|

| Piperidine | 5–10 min | Moderate | |

| DPA | 10–15 min | Low |

Side Reactions and Mitigation

a. Aspartimide Formation :

Occurs when this compound is adjacent to aspartic acid under prolonged basic conditions. Mitigated by:

b. Racemization :

The DL-form introduces stereochemical heterogeneity. Key factors:

- Coupling Temperature : <25°C minimizes racemization .

- Activation Method : HATU/DIEA reduces epimerization vs. DCC .

Functional Modifications

While the norleucine side chain (CHCHCHCH) is less reactive, it can undergo:

Aplicaciones Científicas De Investigación

Peptide Synthesis

Overview:

Fmoc-DL-Nle-OH is primarily used in solid-phase peptide synthesis (SPPS), a method that allows for the efficient assembly of peptides. The Fmoc group protects the amino group during synthesis, enabling stepwise addition of amino acids.

Key Features:

- High Purity: The use of Fmoc protecting groups results in high-purity peptide products.

- Compatibility with Automation: The Fmoc strategy is well-suited for automated synthesis platforms.

Case Study:

A study demonstrated the synthesis of a series of peptides using this compound, highlighting its role in creating complex sequences with desired biological activities. The peptides were characterized using high-performance liquid chromatography (HPLC) and mass spectrometry, confirming their structural integrity and purity .

Drug Development

Overview:

In pharmaceutical research, this compound is utilized to develop peptide-based drugs. Its unique properties enhance the bioactivity and stability of therapeutic peptides.

Applications:

- Therapeutic Peptides: Modifications using this compound can improve binding affinities to target receptors.

- Analgesic Activity: Research has shown that peptides incorporating hydrophobic amino acids like norleucine exhibit enhanced analgesic properties .

Data Table: Peptide Analgesic Activity Comparison

| Peptide Structure | Binding Affinity (Ki) | Analgesic Activity |

|---|---|---|

| Parent Compound | Low | Moderate |

| FELL Analog | Improved | High |

The table illustrates how modifications with this compound can lead to significant improvements in both binding affinity and therapeutic efficacy.

Bioconjugation

Overview:

this compound is also employed in bioconjugation techniques, which involve attaching biomolecules to surfaces or other molecules. This application is crucial for developing targeted drug delivery systems.

Applications:

- Targeted Therapy: By attaching therapeutic peptides to specific targets, researchers can enhance drug delivery efficiency.

- Diagnostic Tools: Bioconjugates containing this compound are being explored for use in diagnostic assays.

Protein Engineering

Overview:

In protein engineering, this compound is used to modify proteins for improved stability and functionality. This application is vital in various biotechnological fields.

Key Features:

- Stability Enhancement: Modifications can lead to increased resistance to proteolytic degradation.

- Functional Optimization: Altering protein interactions through strategic incorporation of this compound can enhance functional properties.

Case Study:

A recent study investigated the effects of incorporating this compound into protein structures. The results indicated improved thermal stability and enzymatic activity compared to unmodified proteins .

Mecanismo De Acción

The primary mechanism of action of Fmoc-DL-Norleucine involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Once the peptide chain is assembled, the Fmoc group is removed under basic conditions, exposing the free amino group for further reactions .

Comparación Con Compuestos Similares

Fmoc-L-Norleucine: Similar to Fmoc-DL-Norleucine but with a specific stereochemistry.

Fmoc-D-Norleucine: The D-isomer of norleucine with an Fmoc protecting group.

Fmoc-L-Leucine: Another amino acid derivative used in peptide synthesis.

Uniqueness: Fmoc-DL-Norleucine is unique due to its ability to incorporate both D- and L- isomers of norleucine into peptides. This flexibility allows for the synthesis of a wide range of peptides with varying properties and functions .

Actividad Biológica

Fmoc-DL-Nle-OH, a derivative of the amino acid norleucine (Nle), is widely utilized in peptide synthesis due to its unique properties and biological activities. This article explores the biological activity of this compound, examining its synthesis, pharmacological properties, and potential therapeutic applications.

This compound is a protected form of norleucine, which is often incorporated into peptides to enhance their stability and bioactivity. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective moiety that facilitates solid-phase peptide synthesis (SPPS). The biological activity of peptides containing this compound is primarily attributed to their interactions with various biological targets, including receptors and enzymes.

2. Synthesis and Characterization

This compound can be synthesized through standard SPPS techniques. The process involves the coupling of Fmoc-protected norleucine with other amino acids using activating agents such as HATU or DIC. The purity and structure of synthesized peptides are typically confirmed using high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Table 1: Synthesis Overview of this compound

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1. Fmoc Protection | Fmoc-Cl, base (e.g., DIEA) | This compound |

| 2. Coupling | Amino acids, HATU/DIC | Peptide formation |

| 3. Cleavage | TFA/Water | Free peptide |

| 4. Purification | HPLC | Pure peptide |

3. Biological Activity

The biological activity of this compound-containing peptides has been investigated in various studies, highlighting its potential in analgesic and neuroprotective applications.

3.1 Analgesic Activity

Research indicates that peptides incorporating hydrophobic amino acids like Nle exhibit significant analgesic properties. For instance, studies have shown that certain analogs demonstrate enhanced pain relief in animal models when compared to their parent compounds.

Table 2: Analgesic Activity Comparison

| Compound | Analgesic Activity (Paw Pressure Test) | Statistical Significance |

|---|---|---|

| FELL (Parent) | Moderate | - |

| BB1 | High | p = 0.042776 |

| BB3 | Highest but short-lasting | p < 0.00001 |

3.2 Neuroprotective Effects

This compound has also been studied for its neuroprotective effects, particularly in the context of neuroinflammation and pain modulation. Compounds derived from this amino acid have shown potential in reducing substance P levels and modulating NK1 receptor activity, which are critical in pain pathways.

4. Case Studies

Study 1: Pain Modulation in Rodent Models

In a study published in MDPI, researchers synthesized a series of peptides containing this compound to evaluate their analgesic effects. The results demonstrated that specific analogs significantly reduced nociceptive responses compared to controls, suggesting the efficacy of these compounds in pain management therapies .

Study 2: Neuroprotective Mechanisms

Another investigation focused on the neuroprotective properties of peptides containing this compound against oxidative stress-induced neuronal damage. The findings indicated that these peptides could mitigate cell death by promoting calcium homeostasis within neuronal cells .

5. Conclusion

This compound is a valuable building block in peptide synthesis with notable biological activities, particularly in analgesia and neuroprotection. Its incorporation into peptide structures enhances their stability and efficacy, making it a promising candidate for therapeutic applications in pain management and neuroprotection.

6. Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound-containing peptides, including their potential roles in other therapeutic areas such as cancer treatment and metabolic disorders.

Propiedades

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,2-3,12-13H2,1H3,(H,22,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFCFPNRQDANPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144701-20-2 | |

| Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.